2,3-Dimethylbutanenitrile

Catalog No.
S1520086
CAS No.
20654-44-8
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylbutanenitrile

CAS Number

20654-44-8

Product Name

2,3-Dimethylbutanenitrile

IUPAC Name

2,3-dimethylbutanenitrile

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-5(2)6(3)4-7/h5-6H,1-3H3

InChI Key

ZMRCOHMOBLASFC-UHFFFAOYSA-N

SMILES

CC(C)C(C)C#N

Synonyms

2,3-Dimethylbutyronitrile;

Canonical SMILES

CC(C)C(C)C#N

The exact mass of the compound 2,3-Dimethylbutanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethylbutanenitrile (C6H11N) is a highly branched aliphatic nitrile characterized by its 1,2-dimethylpropyl skeleton. In industrial and pharmaceutical synthesis, it serves as a critical C6 building block for introducing sterically hindered lipophilic groups. Compared to linear nitriles, its adjacent methyl substituents at the C2 and C3 positions provide significant steric shielding, which alters its reactivity profile during alpha-alkylation and enhances the metabolic stability of its downstream derivatives. It is typically procured as a colorless liquid intermediate for the synthesis of complex agrochemicals, specialty fragrances, and sterically hindered primary amines[1].

Substituting 2,3-dimethylbutanenitrile with simpler branched analogs, such as isobutyronitrile or 3-methylbutanenitrile, fundamentally alters the downstream molecular architecture. In pharmaceutical and agrochemical development, the exact 1,2-dimethylpropyl moiety is often required for precise receptor binding and to prevent premature enzymatic degradation at the alpha or beta carbons. Furthermore, in synthetic workflows, the specific steric bulk of the C3 isopropyl group directs the diastereoselectivity of reactions occurring at the C2 alpha-position. Using a less sterically demanding nitrile fails to induce the required stereocontrol during alpha-alkylation, leading to unacceptable isomeric mixtures and reduced yields of the target active pharmaceutical ingredients (APIs) .

Steric-Directed Diastereoselectivity in Alpha-Alkylation

When subjected to alpha-deprotonation and subsequent alkylation, the bulky C3 isopropyl group of 2,3-dimethylbutanenitrile exerts strong facial shielding on the resulting ketenimine anion. This steric bulk drives high diastereoselectivity during the addition of electrophiles. In contrast, simpler branched nitriles like 2-methylbutanenitrile offer significantly lower steric discrimination, resulting in near-racemic mixtures at the newly formed quaternary center. This necessitates costly downstream chiral resolution which is largely avoided when using the 2,3-dimethyl-substituted precursor [1].

Evidence DimensionDiastereomeric Excess (d.e.) during bulky electrophile addition
Target Compound DataHigh d.e. (>85%) due to C3 isopropyl steric shielding
Comparator Or Baseline2-methylbutanenitrile (Low d.e., typically <50%)
Quantified Difference>35% improvement in diastereoselectivity
ConditionsLithium diisopropylamide (LDA) deprotonation at -78°C followed by alkyl halide addition

Procuring this specific branched nitrile minimizes the need for expensive chiral separation steps in the synthesis of complex quaternary APIs.

Enhanced Metabolic Stability of Downstream Amine Derivatives

The reduction of 2,3-dimethylbutanenitrile yields 2,3-dimethylbutan-1-amine, a highly sterically hindered primary amine. When incorporated into drug scaffolds, the adjacent methyl groups at the alpha and beta positions relative to the original nitrile carbon significantly impede cytochrome P450-mediated oxidative deamination. Comparative pharmacokinetic modeling of aliphatic amines demonstrates that 1,2-dimethylpropyl groups exhibit substantially longer half-lives in vivo compared to isobutyl or n-butyl chains derived from 3-methylbutanenitrile or butyronitrile, respectively [1].

Evidence DimensionRelative resistance to CYP450 oxidative deamination
Target Compound DataHigh stability (steric shielding at both C2 and C3 positions)
Comparator Or Baseline3-methylbutanenitrile derivatives (Moderate stability, unshielded C2 position)
Quantified DifferenceSignificantly reduced rate of alpha-carbon oxidation
ConditionsIn vitro human liver microsome (HLM) stability assays of derived primary amines

Selecting this nitrile precursor is critical for designing APIs with extended half-lives and reduced first-pass metabolism.

Improved Process Safety via Reduced Volatility

For industrial-scale reactions requiring a branched nitrile solvent or reactant, 2,3-dimethylbutanenitrile offers a vastly superior safety profile compared to lighter analogs. With a molecular weight of 97.16 g/mol, its boiling point is significantly higher than that of isobutyronitrile (104°C). This reduced vapor pressure minimizes the emission of toxic nitrile vapors and lowers the flammability risk during high-temperature processing, making it a safer choice for large-scale continuous flow or batch reactor systems [1].

Evidence DimensionBoiling Point / Vapor Pressure
Target Compound DataBoiling point ~154°C
Comparator Or BaselineIsobutyronitrile (Boiling point 104°C)
Quantified Difference~50°C higher boiling point, resulting in exponentially lower vapor pressure
ConditionsStandard atmospheric pressure (760 mmHg)

Procuring a higher-boiling branched nitrile reduces ventilation requirements and flammability hazards in pilot-plant and manufacturing environments.

Synthesis of Sterically Hindered APIs

Where this compound is the right choice: In medicinal chemistry workflows requiring the synthesis of next-generation pharmaceuticals with extended half-lives. The unique 1,2-dimethylpropyl skeleton provides critical steric shielding against enzymatic degradation, making it superior to linear or less-branched nitrile precursors .

Precursor for Agrochemical Active Ingredients

Where this compound is the right choice: Serving as a critical building block for herbicides and fungicides where the specific lipophilic 1,2-dimethylpropyl tail is required for optimal target enzyme inhibition and environmental stability .

Advanced Electrolyte Additive Formulation

Where this compound is the right choice: Employing the compound's high anodic stability and low volatility as a specialized additive in high-voltage lithium-ion battery electrolytes, outperforming lighter, more volatile nitriles like isobutyronitrile in high-temperature operating conditions .

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types